molecular formula C15H11NO3 B4716276 2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione

2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B4716276
M. Wt: 253.25 g/mol
InChI Key: FMEGOABFUKNNOD-UHFFFAOYSA-N
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Description

2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound known for its unique structure and properties It is a derivative of isoindole, featuring a hydroxy group and a methyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-hydroxy-2-methylbenzoic acid with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as acetic anhydride, which facilitates the formation of the isoindole ring. The reaction mixture is heated to a temperature of around 150-200°C to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted isoindole derivatives, which can be further modified to enhance their properties for specific applications .

Scientific Research Applications

2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The hydroxy group allows for hydrogen bonding and interactions with enzymes and receptors, leading to various biological effects. The compound’s structure enables it to modulate specific pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole core structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-hydroxy-2-methylphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-9-8-10(17)6-7-13(9)16-14(18)11-4-2-3-5-12(11)15(16)19/h2-8,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEGOABFUKNNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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